Tolfenpyrad

Übersicht

Beschreibung

Tolfenpyrad is a pyrazole-based insecticide and acaricide developed by Mitsubishi Chemical Corporation. It is primarily used to control a wide range of pests in various crops, including vegetables, fruits, and tea plants. This compound functions by inhibiting the mitochondrial electron transport chain, thereby disrupting the energy metabolism of target organisms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tolfenpyrad umfasst mehrere wichtige Schritte:

Ausgangsmaterialien: Die wichtigsten Ausgangsmaterialien sind 1-Methyl-3-ethyl-4-chlor-5-pyrazolcarbonsäure und 4-(4-Methylphenoxy)benzylamin.

Mitsunobu-Reaktion: Diese Ausgangsmaterialien werden in einem organischen Lösungsmittel bei Raumtemperatur einer Mitsunobu-Reaktion unterzogen, die durch eine Phosphinkomplexverbindung und ein Azo-Reagenz ermöglicht wird.

Acylierungsreaktion: Die Mischung wird dann einer Acylierungsreaktion unterzogen, um 4-Chlor-3-ethyl-1-methyl-5-pyrazolformylchlorid zu erhalten.

Kondensationsreaktion: Das Formylchlorid wird dann mit 4-(4-Methylphenoxy)benzylamin kondensiert, gefolgt von Abkühlen und Erwärmen auf Raumtemperatur.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mittels Säulenchromatographie und Trocknungstechniken isoliert und gereinigt .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, die oft Reduktionsmittel wie Natriumborhydrid beinhalten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Organische Lösungsmittel wie Dimethylbenzol, Ethanol.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation verschiedene oxidierte Derivate entstehen, während durch Reduktion reduzierte Formen von this compound erzeugt werden können .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticidal and Miticidal Properties

Tolfenpyrad exhibits contact activity against various life stages of pests, including eggs, larvae, nymphs, and adults. It is particularly effective against economically significant pests in crops such as:

- Vegetables : Cabbage, cucumbers

- Fruits : Cherries, cantaloupes

- Nuts : Almonds

- Row Crops : Various field crops

The compound works by disrupting the nervous system of insects, leading to paralysis and death. Its anti-feeding activity is especially noted against lepidopteran larvae, making it a valuable tool for crop protection .

Medical and Biological Research Applications

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that it effectively inhibits the growth of Francisella novicida, a model organism for studying Francisella tularensis, which causes tularemia in humans. Key findings include:

- Inhibition Concentration : this compound demonstrated an IC50 of 1.2 µM to 1.5 µM against F. novicida.

- Mechanism of Action : It operates through a bacteriostatic mechanism, inhibiting bacterial growth without killing the bacteria directly .

These findings suggest that this compound could be further explored for its potential therapeutic applications against bacterial infections.

Toxicological Studies and Human Health

Case Studies of Poisoning

A retrospective study analyzed cases of this compound exposure reported to a poison center over a decade. The study revealed severe systemic effects in patients who ingested this compound, including:

- Altered mental status

- Cardiac arrest

- Hypotension

Out of seven identified cases, four patients who ingested this compound died, highlighting the need for caution in handling this compound .

Environmental Impact and Remediation

Use in Ecological Studies

This compound's environmental impact has been assessed in various studies focusing on its degradation and persistence in ecosystems. It has been shown to affect non-target species, prompting investigations into its ecological safety.

Data Table: Summary of this compound Applications

Wirkmechanismus

Tolfenpyrad exerts its effects by inhibiting complex I in the mitochondrial respiratory electron transport chain. This inhibition disrupts the electron transport process, leading to a reduction in ATP production and ultimately causing the death of the target organism. The primary molecular target is the mitochondrial complex I, which is crucial for energy metabolism .

Vergleich Mit ähnlichen Verbindungen

- Fenazaquin

- Pyridaben

- Fenpyroximate

Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. this compound is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .

Biologische Aktivität

Tolfenpyrad is a pyrazole-based compound primarily recognized for its insecticidal properties, but recent studies have highlighted its potential biological activities beyond pest control. This article synthesizes findings from various research studies to provide a comprehensive overview of this compound's biological activity, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

This compound has been characterized by its moderate biological activity and favorable pharmacokinetic properties. According to Swiss-ADME analysis, it exhibits high lipophilicity and good ability to cross the blood-brain barrier (BBB), indicating potential central nervous system effects. Its solubility profile suggests limited water solubility, which is typical for many lipophilic compounds .

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Lipophilicity (LogP) | High |

| Water Solubility | Low |

| BBB Penetration | Yes |

| P-glycoprotein Substrate | No |

Metabolism and Toxicokinetics

Studies on the metabolism of this compound in rats indicate rapid absorption and metabolism. The compound is primarily metabolized in the liver, with various metabolites identified, including hydroxylated and acetylated forms. Notably, after repeated administration, no significant accumulation was observed in tissues, suggesting efficient clearance from the body .

Table 2: Metabolic Pathway Overview

| Metabolite | Description |

|---|---|

| PT-CA | Major metabolite formed in liver |

| OH-PT-CA | Hydroxylated derivative |

| CO-PT | Acetylated form |

| Unidentified | Approximately 2% remaining after metabolism |

Biological Activity and Therapeutic Potential

Recent computational predictions indicate that this compound may have therapeutic applications beyond its insecticidal use. It has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP2H, which could be relevant in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Table 3: Predicted Biological Activities of this compound

| Activity Area | Probability of Activity (Pa) |

|---|---|

| Antiasthmatic | >0.4 |

| Calcium Channel Activator | >0.4 |

| Neutrophilic Dermatosis | >0.4 |

| Hypercholesterolemia | >0.4 |

Case Studies

- Antibacterial Activity : A study explored this compound derivatives that exhibited potent antibacterial activity against Francisella species. This highlights the compound's potential as a scaffold for developing new antibacterial agents .

- Toxicological Studies : In various toxicological assessments across different species (rats, mice, dogs), this compound has shown consistent effects on body weight and motor activity. Notably, decreased spontaneous movement was observed in dogs after prolonged exposure .

Eigenschaften

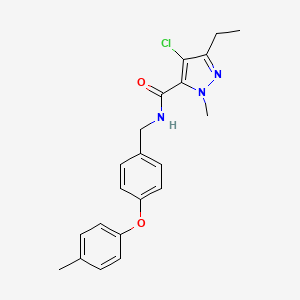

IUPAC Name |

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALTCMYPARVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057952 | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129558-76-5 | |

| Record name | Tolfenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.